molecular formula C15H22N2 B588926 (3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride CAS No. 1330056-57-9

(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride

Cat. No.: B588926
CAS No.: 1330056-57-9
M. Wt: 231.361
InChI Key: YUJLYFFNXJRLDW-SLGNZBSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[222]octan-3-amine-d1 Dihydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenylethyl group and subsequent amination. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Performed in an aqueous or organic solvent under controlled temperature.

    Reduction: Conducted in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Typically carried out in polar solvents with the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2-Methyltetrahydrofuran
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

Compared to these similar compounds, (3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine-d1 Dihydrochloride stands out due to its unique bicyclic structure and the presence of the phenylethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1330056-57-9

Molecular Formula

C15H22N2

Molecular Weight

231.361

IUPAC Name

(3S)-3-deuterio-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15-/m1/s1/i15D

InChI Key

YUJLYFFNXJRLDW-SLGNZBSJSA-N

SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3

Synonyms

[R-(R*,S*)]-N-(1-Phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine-D1 Dihydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.